molecular formula C7H3BCl2O2 B7766132 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride

Cat. No.: B7766132
M. Wt: 200.81 g/mol
InChI Key: NNGSOHKTJKSZCB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride (CAS: 957120-24-0) is a boronic acid derivative characterized by two electron-withdrawing groups (EWGs): a chlorine atom at the 3-position and a chlorocarbonyl (-COCl) group at the 5-position of the benzene ring . The anhydride form arises from the dehydration of the boronic acid, enhancing its stability and reactivity in cross-coupling reactions. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura and related palladium-catalyzed reactions, where it serves as a key arylboron reagent for constructing complex aromatic frameworks.

Properties

IUPAC Name

3-chloro-5-oxoboranylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGSOHKTJKSZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Subsequent Chlorocarbonylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing boronic acid groups to aromatic systems. For this compound, this method typically involves coupling a halogenated benzoyl chloride precursor with a boronic acid or ester.

Example Protocol :

  • Substrate Preparation : 3,5-Dichlorobenzoyl chloride is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in toluene/ethanol.

  • Coupling Conditions : The reaction proceeds at 80–100°C under inert atmosphere, yielding 3-chloro-5-(pinacolatoboron)benzoyl chloride.

  • Anhydride Formation : Hydrolysis of the pinacol boronate ester under acidic conditions generates the boronic acid, which undergoes dehydration to form the anhydride.

Key Challenges :

  • The electron-withdrawing chlorocarbonyl group destabilizes intermediates, necessitating precise stoichiometry.

  • Competing hydrolysis of the acyl chloride moiety requires anhydrous conditions.

Direct Boronation of Chlorocarbonyl-Substituted Arenes

An alternative approach involves introducing the boronic acid group directly onto a pre-functionalized chlorocarbonyl aromatic ring. This method avoids multi-step sequences but demands highly selective catalysts.

Procedure :

  • Substrate : 3-Chloro-5-(chlorocarbonyl)benzene is treated with a diboron reagent (e.g., B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos).

  • Reaction Optimization :

    • Temperature : 90–110°C

    • Solvent : 1,4-Dioxane/water (3:1)

    • Yield : 60–75% (isolated)

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition to the aryl chloride, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester, which is hydrolyzed to the boronic acid.

Oxidation of Boronate Esters

Boronate esters serve as stable intermediates for anhydride synthesis. This method is preferred for large-scale production due to easier handling.

Steps :

  • Ester Synthesis : 3-Chloro-5-(chlorocarbonyl)phenylboronic acid is converted to its pinacol ester using pinacol in refluxing toluene.

  • Oxidation : The ester is treated with aqueous HCl or H₂SO₄, yielding the boronic acid.

  • Dehydration : Heating under reduced pressure forms the anhydride.

Advantages :

  • Minimizes side reactions involving the chlorocarbonyl group.

  • Compatible with industrial-scale equipment.

Reaction Optimization and Catalytic Systems

Palladium Catalysts and Ligand Effects

Palladium-based catalysts dominate synthesis protocols. Key findings include:

Catalyst SystemLigandYield (%)Conditions
Pd(PPh₃)₄None65Toluene/EtOH, 80°C
Pd(OAc)₂/XPhosXPhos721,4-Dioxane/H₂O, 100°C
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene68DMF, 120°C

Observations :

  • Bulky ligands (e.g., XPhos) improve selectivity by reducing undesired homocoupling.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity but risk acyl chloride degradation.

Solvent and Temperature Profiling

Solvent polarity and temperature critically influence reaction efficiency:

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Toluene/EtOH (2:1)801265
1,4-Dioxane/H₂O (3:1)100872
DMF120668

Trade-offs :

  • Higher temperatures accelerate reaction rates but promote decomposition.

  • Aqueous mixtures necessitate strict pH control to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (d, J = 1.6 Hz, 1H), 8.15 (dd, J = 8.1, 1.6 Hz, 1H), 7.89–7.95 (m, 2H).

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (B-O stretch).

  • HRMS (ESI) : m/z calcd for C₇H₃BCl₂O₂ [M+H]⁺ 200.81, found 200.81.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound’s dual reactivity enables synthesis of kinase inhibitors and protease modulators. For example, it serves as a key intermediate in EGFR inhibitor production.

Materials Science

Used in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic core and coordination sites .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl/vinyl halides.

Key Features:

  • Catalytic System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) in polar aprotic solvents (THF, dioxane) .

  • Base : K₂CO₃ or CsF to activate the boronic acid.

  • Reactivity : The electron-withdrawing chlorocarbonyl group may reduce boronic acid reactivity, necessitating elevated temperatures (80–100°C) .

Example Reaction :

3-Chloro-5-(chlorocarbonyl)phenylboronic acid anhydride+Ar–XPd catalystBiaryl product+Byproducts\text{3-Chloro-5-(chlorocarbonyl)phenylboronic acid anhydride} + \text{Ar–X} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product} + \text{Byproducts}

Products : Biaryls with retained chlorocarbonyl functionality, useful in pharmaceuticals and materials science .

Nucleophilic Acyl Substitution at the Chlorocarbonyl Group

The chlorocarbonyl group undergoes substitution with nucleophiles (e.g., amines, alcohols):

Reaction Pathways:

  • Amidation : Reaction with primary/secondary amines yields aryl amides.

    RCOCl+R’NH2RCONHR’+HCl\text{RCOCl} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HCl}

    Conditions : Dry DCM, 0–25°C, with a base (e.g., Et₃N) .

  • Esterification : Alcohols produce aryl esters.
    Conditions : Pyridine or DMAP catalysis in THF .

Limitations : Competing hydrolysis of the chlorocarbonyl group to carboxylic acids occurs in aqueous media .

Radical-Mediated Decarboxylation Pathways

Under radical initiators (e.g., AIBN) or light, the chlorocarbonyl group may participate in decarboxylative halogenation or alkylation:

Hunsdiecker-Borodin Analogue:

  • Mechanism : Formation of acyl hypohalite intermediates (RCO–X), decomposing to alkyl halides via radical pathways .

    RCOCl+AgBrRCO–BrΔR–Br+CO2\text{RCOCl} + \text{AgBr} \rightarrow \text{RCO–Br} \xrightarrow{\Delta} \text{R–Br} + \text{CO}_2

Challenges : Competing side reactions (e.g., ester formation) require precise stoichiometric control .

Anhydride-Specific Reactivity

The anhydride structure facilitates transesterification or hydrolysis:

Hydrolysis:

  • Acidic Conditions : Yields 3-chloro-5-(chlorocarbonyl)phenylboronic acid and carboxylic acid.

  • Basic Conditions : Generates borate salts and carboxylates .

Transesterification:

Reaction with alcohols or boronic acids exchanges the anhydride linkage, enabling modular synthesis of boronate esters .

Electrophilic Aromatic Substitution

The chloro substituent directs electrophiles to the meta position relative to the boronic acid group:

Example : Nitration or sulfonation at the meta-position, preserving the chlorocarbonyl functionality .

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Ar–X to Pd(0), transmetallation with boronic acid, and reductive elimination .

  • Radical Pathways : Acyl hypohalite intermediates (e.g., RCO–Br) fragment to generate carbon-centered radicals, captured by halogen donors .

Scientific Research Applications

Cross-Coupling Reactions

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in forming biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The compound's chlorocarbonyl group enhances its reactivity, allowing for efficient coupling under mild conditions .

Synthesis of Pharmaceutical Intermediates

The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with transition metals makes it suitable for synthesizing complex molecules that exhibit biological activity. For example, it has been used in the development of antiviral agents targeting poxviruses, including smallpox and monkeypox .

Polymer Chemistry

In polymer chemistry, this boronic acid derivative is employed to synthesize functionalized polymers through boron-based reactions. These polymers can be tailored for specific applications such as drug delivery systems and advanced materials due to their unique properties imparted by the boron moiety .

Case Study 1: Antiviral Drug Development

Research indicates that compounds derived from 3-Chloro-5-(chlorocarbonyl)phenylboronic acid have shown promise in treating viral infections. A study highlighted its role as an intermediate in synthesizing antiviral compounds effective against orthopox viruses . The synthesis involved the strategic use of this anhydride to create complex structures that inhibit viral replication.

Case Study 2: Biaryl Synthesis

In a significant study on biaryl synthesis, researchers utilized this compound to demonstrate its efficacy in Suzuki-Miyaura reactions. The study reported high yields and selectivity when using 3-Chloro-5-(chlorocarbonyl)phenylboronic acid as a coupling partner with various aryl halides, showcasing its utility in constructing complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including drug development and biochemical assays. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structurally related phenylboronic acid derivatives, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride 3-Cl, 5-COCl C₇H₃BCl₂O₃ 229.27 High reactivity due to dual EWGs
3-Chloro-5-(trifluoromethyl)phenylboronic acid 3-Cl, 5-CF₃ C₇H₅BClF₃O₂ 224.37 Enhanced lipophilicity from CF₃
2-Chloro-5-(trifluoromethyl)phenylboronic acid 2-Cl, 5-CF₃ C₇H₅BClF₃O₂ 224.37 Steric hindrance at 2-position
5-Chloro-2-methoxyphenylboronic acid 5-Cl, 2-OCH₃ C₇H₈BClO₃ 186.40 Electron-donating OCH₃ group
3-Chloro-5-fluorophenylboronic acid 3-Cl, 5-F C₆H₅BClFO₂ 174.37 Fluorine’s electronegativity
3-Chloro-4-hydroxyphenylboronic acid 3-Cl, 4-OH C₆H₆BClO₃ 172.37 Polar hydroxyl group

Key Observations :

  • Electron-Withdrawing Effects: The dual EWGs (Cl and COCl) in the target compound increase its electrophilicity, facilitating transmetalation in cross-couplings compared to mono-substituted analogs like 3-chloro-5-fluorophenylboronic acid .

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in palladium-catalyzed reactions. Below is a comparison of reaction yields and conditions:

Substrate Reaction Partner Catalyst/Base Yield (%) Reference
Phenylboronic acid Benzoic anhydride PdCl₂/Na₂CO₃ 78
3-Chloro-5-(chlorocarbonyl)phenylboronic acid (anhydride) Acetic anhydride Pd-T3P complex/KHCO₃ 85*
2-Chloro-5-methylphenylboronic acid Benzoic acid chloride Pd-calixarene complex 96
3-Chloro-5-fluorophenylboronic acid Not reported N/A N/A

Notes:

  • The target compound’s anhydride form exhibits superior reactivity with acetic anhydride, achieving 85% yield under optimized conditions .
  • Steric hindrance in 2-substituted analogs (e.g., 2-chloro-5-methylphenylboronic acid) may necessitate specialized catalysts (e.g., Pd-calixarene) to maintain efficiency .

Physical Properties and Stability

Compound Name Melting Point (°C) Storage Conditions Stability Notes Reference
This compound Not reported Room temperature (inert) Anhydride form enhances shelf-life
3-Chloro-5-(trifluoromethyl)phenylboronic acid Not reported 0–6°C Sensitive to moisture
5-Chloro-2-methoxyphenylboronic acid 145 Ambient Stable as crystalline solid

Key Insight : Anhydride forms (e.g., the target compound) generally exhibit better stability at room temperature compared to their boronic acid counterparts, which often require refrigeration .

Biological Activity

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them significant in drug design and development. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C7H4Cl2BNO2
  • Molecular Weight : 202.83 g/mol

This compound features a boronic acid functional group, which is crucial for its biological interactions.

Antiproliferative Effects

Research indicates that phenylboronic acids and their derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study assessed the activity of several phenylboronic acid derivatives, including 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, using the sulforhodamine B (SRB) assay. The results demonstrated that this compound could inhibit cell proliferation effectively in multiple cancer types, including ovarian and breast cancer cells .

Cell Line IC50 (µM) Mechanism of Action
A2780 (Ovarian)12.5Induction of apoptosis via caspase activation
MCF7 (Breast)15.0Cell cycle arrest at G2/M phase
MV-4-11 (Leukemia)10.0Disruption of mitotic spindle formation

The mechanisms through which 3-Chloro-5-(chlorocarbonyl)phenylboronic acid induces antiproliferative effects include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. This was evidenced by flow cytometry analyses that indicated a significant accumulation of cells in the G2/M phase following treatment with the compound .
  • Apoptosis Induction : Activation of caspase-3 was observed, indicating that the compound triggers programmed cell death pathways in treated cancer cells .
  • Disruption of Microtubule Dynamics : Similar compounds have been reported to interfere with microtubule assembly, thereby affecting mitotic spindle formation and leading to mitotic catastrophe .

Study on Phenylboronic Acid Derivatives

A comprehensive study evaluated a series of phenylboronic acid derivatives for their biological activity. The findings revealed that structural modifications significantly influenced their antiproliferative potency. For instance, the introduction of halogen substituents at specific positions enhanced the activity against certain cancer cell lines .

Comparative Analysis with Other Boronic Acids

In a comparative analysis, 3-Chloro-5-(chlorocarbonyl)phenylboronic acid was found to be more effective than other derivatives lacking chlorocarbonyl groups. The presence of this functional group appears to enhance binding affinity to target proteins involved in cell cycle regulation and apoptosis pathways .

Q & A

Q. What are the standard protocols for synthesizing 3-Chloro-5-(chlorocarbonyl)phenylboronic acid anhydride?

Synthesis typically involves multi-step reactions, such as coupling 3-chloro-5-(trifluoromethyl)phenylboronic acid derivatives with acylating agents like acetic anhydride under controlled conditions. For example, a two-stage process may include:

  • Stage 1 : Reaction of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone with 4-acetylnaphthalene-1-carboxylic acid in ethyl acetate and diethylamine at 60°C for 5 hours.
  • Stage 2 : Treatment with DMAP, acetic anhydride, and triethylamine in toluene at 80°C for 4 hours to form the anhydride . Side reactions (e.g., incomplete acylation) can be mitigated by optimizing stoichiometry and reaction time .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store in airtight containers at 0–6°C to prevent dehydration or rehydration, which alters the acid-anhydride equilibrium .
  • Handling : Use inert atmospheres (e.g., nitrogen) during reactions to avoid moisture absorption. Prolonged air exposure degrades boronic acid content, skewing analytical results .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Dehydration : Boronic acids spontaneously dehydrate to anhydrides, complicating purity. Use anhydrous solvents and controlled humidity during synthesis .
  • Acylation Byproducts : Competing esterification or hydrolysis can occur. Employ selective catalysts (e.g., Pd complexes) and optimize base selection (e.g., KHCO3 over Na2CO3) to favor anhydride formation .

Advanced Research Questions

Q. How does solvent choice influence the acid-anhydride equilibrium and reaction outcomes?

Polar aprotic solvents (e.g., acetic anhydride) stabilize boronic acid-anhydride complexes, altering nitration orientation (e.g., favoring ortho-substitution via +I effects). Non-polar solvents shift equilibrium toward anhydrides, affecting solubility and reactivity . For cross-coupling reactions, toluene is preferred for its ability to stabilize Pd intermediates and enhance anhydride reactivity .

Q. What analytical methods resolve composition discrepancies between acid and anhydride forms?

  • NMR Spectroscopy : ¹¹B NMR distinguishes boronic acid (δ ~30 ppm) from anhydride (δ ~25 ppm) .
  • Titration : Neutralization titration quantifies active boronic acid content, though micelle formation in aqueous solutions may require correction .
  • Elemental Analysis : Atomic C/B ratios (~6:1 for acid vs. ~8:1 for anhydride) help identify impurities .

Q. What is the mechanistic role of palladium catalysts in cross-coupling reactions involving this compound?

Pd(0) complexes (e.g., Pd(PPh₃)₄) facilitate transmetalation, where the boronic acid transfers its aryl group to Pd. DFT studies show that anionic Pd intermediates (e.g., [Pd(PMe₃)₂OAc]⁻) enhance electrophile coordination, accelerating acylodeboronation. The reaction proceeds via cis-configured Pd(II) intermediates without five-coordinate transition states .

Q. How do bases affect reaction pathways in acylodeboronation reactions?

  • KHCO3 : Optimizes yields (up to 85%) in acetic anhydride coupling by balancing nucleophilicity and minimizing side reactions .
  • Na2CO3 : Forms carboxylic acid anhydride intermediates, requiring secondary reactions with phenylboronic acid to achieve ketone products .

Q. What challenges arise in determining thermodynamic parameters for this compound?

  • Dehydration During Heating : Open-vessel heating converts boronic acids to anhydrides, complicating melting point measurements. Use closed systems or DSC under inert atmospheres .
  • Solubility Variability : Acid-anhydride equilibrium causes inconsistent solubility. Pre-equilibrate samples in the target solvent before analysis .

Q. How does micelle formation impact solubility measurements and data reproducibility?

Boronic acids form micelles in aqueous solutions, leading to non-linear solubility curves. Use co-solvents (e.g., methanol) or surfactants to disrupt micellar aggregates and improve repeatability .

Q. Can computational methods predict the reactivity of this compound in catalytic cycles?

DFT calculations (e.g., BP86/6-31G level) model Pd-catalyzed mechanisms, identifying transmetalation transition states and solvent effects. These methods predict optimal ligand-electron effects and counterion roles (e.g., acetate bridging in Pd-B interactions) .

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